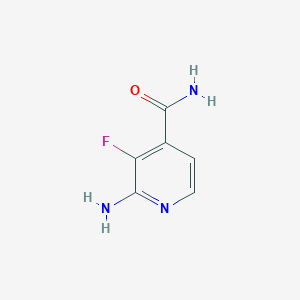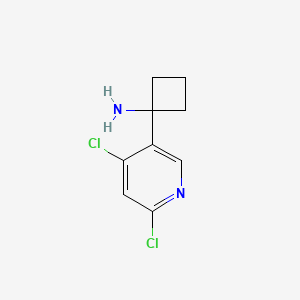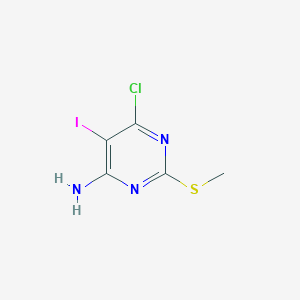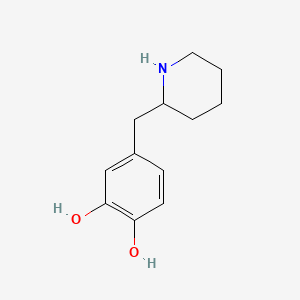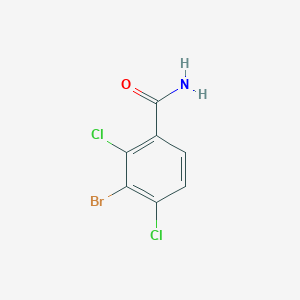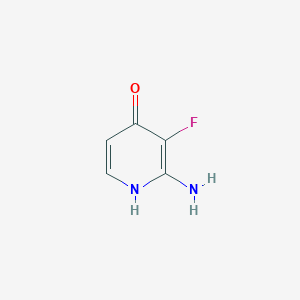
2-Amino-3-fluoro-4-hydroxypyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-fluoropyridin-4(1H)-one is a heterocyclic compound that contains both an amino group and a fluorine atom attached to a pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-fluoropyridin-4(1H)-one typically involves the selective fluorination of 4-substituted 2-aminopyridines and pyridin-2(1H)-ones. One common method involves dissolving 4-aryl-2-aminopyridine in a mixture of chloroform and water, followed by the addition of a fluorinating agent such as Selectfluor. The reaction mixture is stirred at a controlled temperature for a specified period, and the desired product is obtained after purification .
Industrial Production Methods
Industrial production methods for 2-Amino-3-fluoropyridin-4(1H)-one are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.
化学反応の分析
Types of Reactions
2-Amino-3-fluoropyridin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of the fluorine atom can result in various substituted pyridines .
科学的研究の応用
2-Amino-3-fluoropyridin-4(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用機序
The mechanism of action of 2-Amino-3-fluoropyridin-4(1H)-one depends on its specific application. In medicinal chemistry, the compound may act by binding to specific molecular targets, such as enzymes or receptors, and inhibiting their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong interactions with the target molecule .
類似化合物との比較
Similar Compounds
3-Fluoro-4-iodopyridine: This compound has a similar structure but contains an iodine atom instead of an amino group.
2-Amino-3-chloropyridin-4(1H)-one: This compound is similar but contains a chlorine atom instead of a fluorine atom.
Uniqueness
2-Amino-3-fluoropyridin-4(1H)-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring. This combination of functional groups can impart unique chemical and biological properties, making it a valuable compound for various applications .
特性
IUPAC Name |
2-amino-3-fluoro-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O/c6-4-3(9)1-2-8-5(4)7/h1-2H,(H3,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLPPEGMMBDXLJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C(C1=O)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
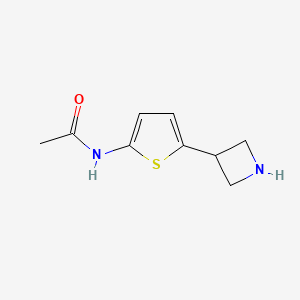

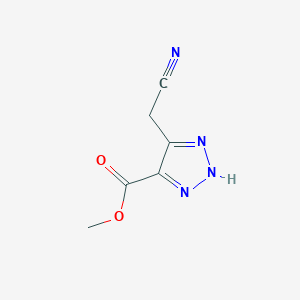
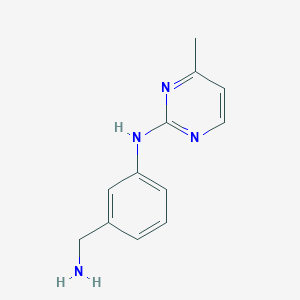
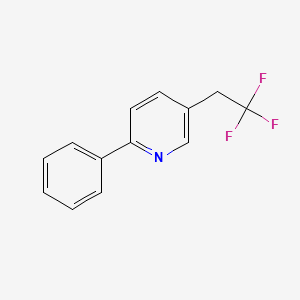
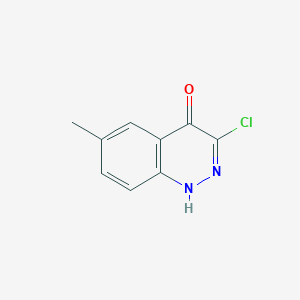
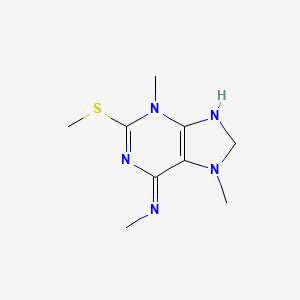
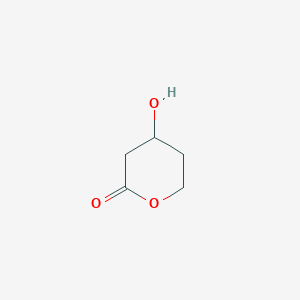
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
